Cas no 862244-67-5 (2-({5-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide)

2-({5-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-({5-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide
-
- インチ: 1S/C22H17F3N4OS/c1-14-10-20(29-21(27-14)18(12-26-29)15-6-3-2-4-7-15)31-13-19(30)28-17-9-5-8-16(11-17)22(23,24)25/h2-12H,13H2,1H3,(H,28,30)
- InChIKey: RNQZLBYDOGDZGH-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(C(F)(F)F)=C1)(=O)CSC1N2N=CC(C3=CC=CC=C3)=C2N=C(C)C=1
2-({5-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3305-0354-4mg |
2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
862244-67-5 | 90%+ | 4mg |
$66.0 | 2023-08-04 | |
Life Chemicals | F3305-0354-1mg |
2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
862244-67-5 | 90%+ | 1mg |
$54.0 | 2023-08-04 | |
Life Chemicals | F3305-0354-15mg |
2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
862244-67-5 | 90%+ | 15mg |
$89.0 | 2023-08-04 | |
Life Chemicals | F3305-0354-25mg |
2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
862244-67-5 | 90%+ | 25mg |
$109.0 | 2023-08-04 | |
Life Chemicals | F3305-0354-30mg |
2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
862244-67-5 | 90%+ | 30mg |
$119.0 | 2023-08-04 | |
Life Chemicals | F3305-0354-5μmol |
2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
862244-67-5 | 90%+ | 5μmol |
$63.0 | 2023-08-04 | |
Life Chemicals | F3305-0354-3mg |
2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
862244-67-5 | 90%+ | 3mg |
$63.0 | 2023-08-04 | |
Life Chemicals | F3305-0354-2mg |
2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
862244-67-5 | 90%+ | 2mg |
$59.0 | 2023-08-04 | |
Life Chemicals | F3305-0354-5mg |
2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
862244-67-5 | 90%+ | 5mg |
$69.0 | 2023-08-04 | |
Life Chemicals | F3305-0354-40mg |
2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
862244-67-5 | 90%+ | 40mg |
$140.0 | 2023-08-04 |
2-({5-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide 関連文献
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
2-({5-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamideに関する追加情報
Introduction to 2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide (CAS No. 862244-67-5) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide (CAS No. 862244-67-5) represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. This heterocyclic sulfonamide derivative exhibits a unique structural framework that has garnered attention for its pharmacological properties and synthetic versatility. The presence of multiple pharmacophoric moieties, including a pyrazolo[1,5-a]pyrimidine core and a trifluoromethyl-substituted phenylacetamide moiety, positions this compound as a promising candidate for further exploration in drug discovery initiatives.
Recent advancements in the field of medicinal chemistry have highlighted the importance of sulfonamide derivatives in the development of novel therapeutic agents. Sulfonamides are well-known for their broad spectrum of biological activities, ranging from antimicrobial to anti-inflammatory and anticancer effects. The structural motif of 2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide incorporates a sulfonamido group, which is known to enhance binding affinity to biological targets by forming hydrogen bonds and participating in hydrophobic interactions. This feature makes it an attractive scaffold for designing molecules with improved pharmacokinetic profiles.
The pyrazolo[1,5-a]pyrimidine scaffold is another critical component of this compound that has been extensively studied for its biological significance. Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocycles that exhibit diverse biological activities, including kinase inhibition, DNA intercalation, and immunomodulation. The specific substitution pattern at the 5-position with a methyl group further modulates the electronic properties of the ring system, influencing its interaction with biological targets. This structural feature has been leveraged in the design of molecules targeting various diseases, particularly in oncology.
The trifluoromethyl group at the 3-position of the phenylacetamide moiety is another key structural element that contributes to the pharmacological properties of 2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide. Trifluoromethyl groups are widely incorporated into drug molecules due to their ability to enhance metabolic stability, lipophilicity, and binding affinity. In this context, the presence of a trifluoromethyl group in the phenylacetamide moiety likely contributes to improved solubility and bioavailability, which are critical factors for drug efficacy.
Recent studies have demonstrated the potential of sulfonamide derivatives as inhibitors of protein-protein interactions (PPIs), which are implicated in various pathological processes, including cancer and inflammation. The sulfonamido group in 2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide could serve as a key interaction point with target proteins, modulating their function and potentially leading to therapeutic benefits. Further investigation into its mechanism of action could uncover novel pathways for intervention.
In addition to its pharmacological potential, this compound also exhibits interesting chemical properties that make it suitable for synthetic applications. The pyrazolo[1,5-a]pyrimidine core provides a versatile scaffold for further derivatization through various chemical reactions, such as nucleophilic substitution and cyclization reactions. The presence of functional groups like the sulfonamido and trifluoromethyl-substituted phenylacetamide moieties allows for further modifications to optimize its biological activity and pharmacokinetic properties.
Current research efforts are focused on exploring the therapeutic potential of 2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide in several disease areas. Preliminary studies have shown promising results in vitro regarding its ability to inhibit certain kinases involved in cancer progression. These findings warrant further investigation into its efficacy in preclinical models and potential clinical applications.
The synthesis of this compound involves multi-step organic transformations that highlight the synthetic expertise required to produce complex heterocyclic molecules. Key steps include condensation reactions to form the pyrazolo[1,5-a]pyrimidine core followed by functionalization at various positions with appropriate substituents. The introduction of the sulfonamido group and trifluoromethyl-substituted phenylacetamide moieties requires precise control over reaction conditions to ensure high yield and purity.
The role of computational chemistry has become increasingly important in the design and optimization of drug candidates like 2-{(methylsulfonyl)amino}-6-{(trifluoromethyl)carbonylamino}benzo[b][1][4][diazepin]-4(1H)-one, particularly in predicting their binding affinity to biological targets. Molecular docking studies have been employed to explore how this compound interacts with various enzymes and receptors involved in disease pathways. These computational approaches can accelerate the drug discovery process by identifying promising candidates early in the development pipeline.
The growing interest in personalized medicine has also influenced research directions for compounds like 2-{(methylsulfonyl)amino}-6-{(trifluoromethyl)carbonylamino}benzo[b][1][4][diazepin]-4(1H)-one, where individual patient responses can be considered during drug design. By understanding how different substituents influence biological activity and pharmacokinetics, researchers can tailor molecules to meet specific therapeutic needs.
In conclusion,2-{(methylsulfonyl)amino}-6-{(trifluoromethyl)carbonylamino}benzo[b][1][4][diazepin]-4(1H)-one (CAS No. 86224467–85–0) is a multifaceted compound with significant potential in chemical biology and medicinal chemistry. Its unique structural features make it an attractive candidate for further exploration as a therapeutic agent or as a building block for novel drug candidates.
862244-67-5 (2-({5-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide) 関連製品
- 2549014-72-2(7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one)
- 1805113-06-7(Ethyl 3-chloro-5-cyano-2-hydroxyphenylacetate)
- 1694369-69-1(1-1-(2-methoxyethyl)cyclopropylethan-1-amine)
- 890640-39-8(1-(4-ethoxyphenyl)-4-1-(2-methylpropyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one)
- 2229234-01-7(5-3-(difluoromethoxy)phenyl-1,3-oxazol-2-amine)
- 1416347-39-1([3-(2-Chloro-phenyl)-[1,2,4]triazol-1-yl]-acetic acid methyl ester)
- 2171818-39-4(2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid)
- 873790-39-7(4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione)
- 68002-60-8(Quaternary ammonium compounds, coco alkyltrimethyl, Me sulfates)
- 1227565-01-6(6-Chloro-5-(4-fluorophenyl)picolinaldehyde)



